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molecular formula C8H4BrF5 B3032505 1-Bromo-4-(pentafluoroethyl)benzene CAS No. 206560-66-9

1-Bromo-4-(pentafluoroethyl)benzene

Cat. No. B3032505
M. Wt: 275.01
InChI Key: PVBVOTISXJPMFC-UHFFFAOYSA-N
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Patent
US08674109B2

Procedure details

1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole. Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Name
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
copper(0)
Quantity
135 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([C:7]1[CH:12]=[CH:11][C:10](N2C=NC(C3C=CC(C)=CC=3)=N2)=[CH:9][CH:8]=1)[C:3]([F:6])([F:5])[F:4].[F:26][C:27](I)([F:32])[C:28]([F:31])([F:30])[F:29].[Br:34][C:35]1[CH:40]=[CH:39][C:38]([I:41])=[CH:37][CH:36]=1>[Cu].CS(C)=O>[Br:34][C:10]1[CH:11]=[CH:12][C:7]([C:2]([F:25])([F:1])[C:3]([F:6])([F:5])[F:4])=[CH:8][CH:9]=1.[I:41][C:38]1[CH:39]=[CH:40][C:35]([C:27]([F:32])([F:26])[C:28]([F:31])([F:30])[F:29])=[CH:36][CH:37]=1

Inputs

Step One
Name
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC=C(C=C1)N1N=C(N=C1)C1=CC=C(C=C1)C)F
Step Two
Name
Quantity
521 mg
Type
reactant
Smiles
FC(C(F)(F)F)(F)I
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
copper(0)
Quantity
135 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into
CUSTOM
Type
CUSTOM
Details
The vial was then sealed
CUSTOM
Type
CUSTOM
Details
irradiation at 150° C. for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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